molecular formula C20H24N2O3S B2483349 2-(4-Butoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 300712-64-5

2-(4-Butoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2483349
CAS No.: 300712-64-5
M. Wt: 372.48
InChI Key: KHCXJRIOUPJGCS-UHFFFAOYSA-N
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Description

2-(4-Butoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiophene core, followed by the introduction of the butoxybenzamido and carboxamide groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

2-(4-Butoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals, materials, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-Butoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in biochemical pathways and cellular processes, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Butoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide include other benzothiophene derivatives with different substituents. Examples include:

  • 2-(4-Methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • 2-(4-Ethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The butoxybenzamido group, in particular, may influence the compound’s solubility, reactivity, and potential interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[(4-butoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-2-3-12-25-14-10-8-13(9-11-14)19(24)22-20-17(18(21)23)15-6-4-5-7-16(15)26-20/h8-11H,2-7,12H2,1H3,(H2,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCXJRIOUPJGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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